

GSK2807: A Technical Guide to a Potent and Selective SMYD3 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK2807 is a potent and selective, S-adenosylmethionine (SAM)-competitive inhibitor of SET and MYND domain-containing protein 3 (SMYD3), a lysine methyltransferase implicated in the pathogenesis of various cancers. By preventing the methylation of key cellular targets, including mitogen-activated protein kinase kinase kinase 2 (MAP3K2 or MEKK2), **GSK2807** disrupts oncogenic signaling pathways, making it a valuable tool for cancer research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental characterization of **GSK2807**.

Chemical Structure and Properties

GSK2807 is a complex small molecule with the chemical formula C19H32N8O5.[1] It is often supplied as a trifluoroacetate (TFA) salt for improved solubility and stability.

Chemical Identifiers



Identifier	Value	
IUPAC Name	(2S)-2-amino-4-({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl} [3-(dimethylamino)propyl]amino)butanoic acid	
CAS Number	2245255-65-4 (free base)[1]	
2245255-66-5 (trifluoroacetate salt)		
SMILES	NC1=C(N=CN2[C@@H]3OINVALID-LINK C(O)=O)CCCN(C)C">C@HINVALID-LINK [C@H]3O)C2=NC=N1[1]	

Physicochemical Properties

Property	Value
Molecular Formula	C19H32N8O5[1]
Molecular Weight	452.51 g/mol [1]
Appearance	Solid powder
Solubility	Soluble in water and DMSO

Mechanism of Action and Biological Target

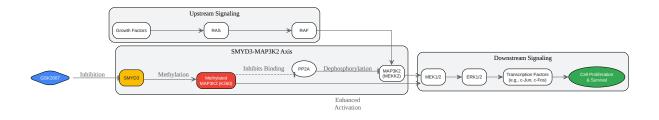
GSK2807 is a highly potent and selective inhibitor of SMYD3, a lysine methyltransferase that is overexpressed in various cancers and is associated with poor prognosis. It functions as a SAM-competitive inhibitor, binding to the SAM-binding pocket of SMYD3 and preventing the transfer of a methyl group from SAM to its protein substrates.[1]

One of the key non-histone substrates of SMYD3 is MAP3K2 (MEKK2), a critical component of the RAS/RAF/MEK/ERK signaling pathway. Methylation of MAP3K2 by SMYD3 at lysine 260 enhances the activation of this pathway, promoting cancer cell proliferation and survival. By inhibiting SMYD3, **GSK2807** prevents the methylation of MAP3K2, thereby downregulating the MAPK signaling cascade.

Signaling Pathway



The following diagram illustrates the role of SMYD3 in the MAPK signaling pathway and the mechanism of inhibition by **GSK2807**.



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Caption: SMYD3-mediated methylation of MAP3K2 and its inhibition by GSK2807.

Quantitative Data

GSK2807 demonstrates high potency and selectivity for SMYD3 over other methyltransferases, including the closely related SMYD2.

In Vitro Potency

Target	Assay Type	Value	Reference
SMYD3	Ki	14 nM	[1]
IC50	130 nM	[2]	
SMYD2	Ki	345 ± 36 nM	[2]

Selectivity



GSK2807 exhibits a 24-fold selectivity for SMYD3 over SMYD2 based on their respective Ki values.[2] A broader selectivity profile against a panel of other methyltransferases would be beneficial for a comprehensive understanding of its off-target effects.

Experimental Protocols

The following are generalized protocols for key assays used to characterize SMYD3 inhibitors like **GSK2807**.

SMYD3 Biochemical Inhibition Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of SMYD3 by quantifying the transfer of a tritiated methyl group from [³H]-SAM to a biotinylated peptide substrate derived from a known SMYD3 substrate, such as MEKK2.

Principle: A biotinylated MEKK2 peptide substrate is incubated with SMYD3, [³H]-SAM, and the test inhibitor. The reaction mixture is then added to streptavidin-coated SPA beads. If the peptide is methylated, the [³H] label is brought into close proximity to the scintillant in the beads, generating a light signal that is detected. The inhibitor's potency is determined by its ability to reduce the signal.

Generalized Protocol:

- Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).
- Add SMYD3 enzyme, biotinylated MEKK2 peptide substrate, and varying concentrations of GSK2807 to a 384-well plate.
- Initiate the reaction by adding [³H]-SAM.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and add streptavidin-coated SPA beads.
- Incubate for 30 minutes to allow for binding of the biotinylated peptide to the beads.



- Measure the scintillation signal using a suitable plate reader.
- Calculate IC50 values from the dose-response curves.

Cellular MAP3K2 Methylation Assay

This assay confirms the on-target activity of SMYD3 inhibitors within a cellular context by measuring the methylation status of MAP3K2.

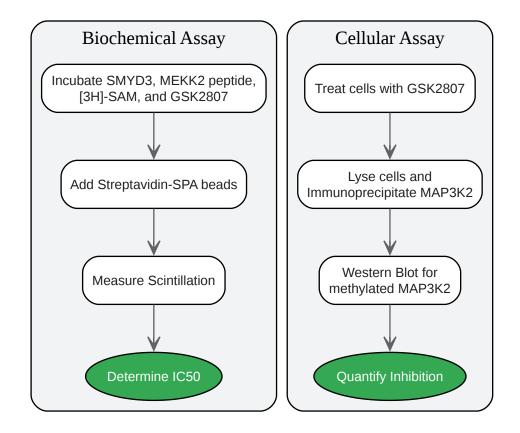
Principle: Cells are treated with the SMYD3 inhibitor, and the level of MAP3K2 methylation is assessed, typically by immunoprecipitation followed by Western blotting using an antibody specific for methylated MAP3K2.

Generalized Protocol:

- Culture cells (e.g., a cancer cell line with high SMYD3 expression) in appropriate media.
- Treat the cells with varying concentrations of GSK2807 for a specified duration (e.g., 24-48 hours).
- Lyse the cells and immunoprecipitate MAP3K2 using a specific antibody.
- Separate the immunoprecipitated proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with an antibody that specifically recognizes methylated MAP3K2 (e.g., anti-mono/di/tri-methyl lysine).
- Normalize the methylation signal to the total amount of immunoprecipitated MAP3K2.

Experimental Workflow Diagram





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Caption: General experimental workflow for characterizing **GSK2807**.

Conclusion

GSK2807 is a valuable chemical probe for studying the biological functions of SMYD3 and a promising lead compound for the development of novel anticancer therapeutics. Its high potency, selectivity, and well-defined mechanism of action make it an essential tool for researchers in the fields of epigenetics, cancer biology, and drug discovery. Further studies, including comprehensive selectivity profiling and in vivo efficacy and pharmacokinetic assessments, will be crucial in fully elucidating its therapeutic potential.

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- To cite this document: BenchChem. [GSK2807: A Technical Guide to a Potent and Selective SMYD3 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607805#gsk2807-chemical-structure-and-properties]

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